molecular formula C16H15NO B081514 5-Acetyliminodibenzyl CAS No. 13080-75-6

5-Acetyliminodibenzyl

Cat. No. B081514
CAS RN: 13080-75-6
M. Wt: 237.3 g/mol
InChI Key: QBSUAHGUFKVVTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-Acetyliminodibenzyl involves the one-pot synthesis of well-defined compounds from diarylimines or sulfoximines. These compounds are structured by X-ray crystallography, demonstrating the versatility of 5-Acetyliminodibenzyl derivatives as electrophilic aminating agents. They can be transferred to organic substrates under mild conditions, showcasing their reactivity and potential for further chemical transformations (Li et al., 2021).

Scientific Research Applications

  • Type 2 Diabetes Treatment : Derivatives of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans have been evaluated for their potential in treating type 2 diabetes. These compounds showed inhibitory activity against α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and β-secretase, which are linked to type 2 diabetes. They also demonstrated antioxidant activity and potential anti-inflammatory properties (Mphahlele et al., 2020).

  • Alzheimer’s Disease : Novel 3-aminobenzofuran derivatives, closely related to 5-Acetyliminodibenzyl, have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's disease. These compounds showed significant inhibitory activity and could potentially serve as a multifunctional structural unit against Alzheimer’s (Hasanvand et al., 2022).

  • Cancer Treatment : Histone deacetylase inhibitors, which include structures related to 5-Acetyliminodibenzyl, have been identified as potential therapeutic agents for human cancer. These inhibitors have shown activity against various human malignancies and are currently being explored in clinical trials (Drummond et al., 2005).

  • Antitumor Agents : A class of acetylhydrazone derivatives containing benzo[d]-imidazole moieties, structurally similar to 5-Acetyliminodibenzyl, demonstrated significant cancer inhibitory activity against various cancer cell lines (Liu et al., 2012).

  • Neurological and Psychotropic Effects : Certain derivatives of 5-Acetyliminodibenzyl have shown potential as anticonvulsants with psychotropic properties. These compounds were studied for their effects on neurological functions and showed promising results as potential anticonvulsants without related psychotropic effects (Mishchenko et al., 2021).

Safety And Hazards

5-Acetyliminodibenzyl is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . It’s advised to avoid release to the environment . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSUAHGUFKVVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352885
Record name 5-acetyliminodibenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyliminodibenzyl

CAS RN

13080-75-6
Record name 5-acetyliminodibenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.276.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Csende, S Hosztafi - Journal für Praktische Chemie/Chemiker …, 1997 - researchgate.net
… The reaction of 3-amino-5-acetyliminodibenzyl (1) with anhydrous copper (I1) halides and isopentyl nitrite in dry acetonitrile at room temperature (1 5-25" C) was found optimal instead …
Number of citations: 4 www.researchgate.net
AC Fernandes, CC Romão - Journal of Molecular Catalysis A: Chemical, 2007 - Elsevier
… The results obtained with 5-acetyliminodibenzyl and 1-acetylindoline (entries 1 and 2) showed the efficiency of this method for the reduction of tertiary amides with bulky N-substituents. …
Number of citations: 118 www.sciencedirect.com
F Csende, G Stajer - Current Organic Chemistry, 2005 - ingentaconnect.com
… In the reaction of 3-amino-5-acetyliminodibenzyl 44, isopentyl nitrite [42] was found to be the optimum agent (Scheme 18) for the preparation of 3-substituted 10,11dihydro-5H-dibenz[b,f]…
Number of citations: 18 www.ingentaconnect.com
C Edwards, J Liu, TJ Smith, D Brooke… - … in mass spectrometry, 2003 - Wiley Online Library
… Four different compounds, 5-acetyliminodibenzyl, amitriptyline, trimipramine and nortriptyline (Sigma-Aldrich, St. Louis, MO, USA), were each injected into one of the flow-streams at …
YQ Yuan, SR Guo, Y Wang, YB Gu - Acta Crystallographica Section …, 2006 - scripts.iucr.org
… 3-Amino-5-acetyliminodibenzyl (12.30 g) was slowly added over a period of 10 min to the reaction solution at room temperature. The reaction was monitored by thin-layer …
Number of citations: 3 scripts.iucr.org
W Schindler, H Blattner - Helvetica Chimica Acta, 1961 - Wiley Online Library
… Wasserstoff aufgenommen ; es entsteht dabei 5-Acetyliminodibenzyl (IIa). Somit treten weder bei der Dehydrierung von Ia noch bei der Dehydrobromierung von IIIa Umlagerungen ein. …
Number of citations: 42 onlinelibrary.wiley.com
B Jahn - 2008 - depositonce.tu-berlin.de
… CYP3A4 metabolites of testosterone, nifedipine, MENT and 5-acetyliminodibenzyl as well as CYP1A2 metabolites of phenacetin were produced by whole cell biotransformation. For …
Number of citations: 4 depositonce.tu-berlin.de

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